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molecular formula C10H14N2O B8467492 1-(1H-pyrrol-2-ylmethyl)-2-piperidone

1-(1H-pyrrol-2-ylmethyl)-2-piperidone

Cat. No. B8467492
M. Wt: 178.23 g/mol
InChI Key: BYNFRFJRDIGXOL-UHFFFAOYSA-N
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Patent
US06054468

Procedure details

A mixture of 150 g of 5-[[(1H-pyrrol-2-yl)methylen]amino]pentanoate and 120 g of ethanol was hydrogenated at 3.105Pa and at ambient temperature with 3.3 g of platinum oxide. After the calculated amount of hydrogen was consumed, the catalyst was filtered off and the filtrate was evaporated. The residue was dissolved in dichloromethane and the organic phase was washed three times with a sodium hydroxide 3N solution. The product was distilled at 13.30 Pa (bp. 100-130° C. The residue was crystallized from cyclohexane and hexane. The product was filtered off and dried, yielding 193 g (100%) of 1-(1H-pyrrol-2-ylmethyl)-2-piperidone; mp. 105.8° C.
Name
5-[[(1H-pyrrol-2-yl)methylen]amino]pentanoate
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[N:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O-:14])=O>[Pt]=O.C(O)C>[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][N:7]1[CH2:8][CH2:9][CH2:10][CH2:11][C:12]1=[O:14]

Inputs

Step One
Name
5-[[(1H-pyrrol-2-yl)methylen]amino]pentanoate
Quantity
150 g
Type
reactant
Smiles
N1C(=CC=C1)C=NCCCCC(=O)[O-]
Name
Quantity
120 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.3 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the calculated amount of hydrogen was consumed
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
WASH
Type
WASH
Details
the organic phase was washed three times with a sodium hydroxide 3N solution
DISTILLATION
Type
DISTILLATION
Details
The product was distilled at 13.30 Pa (bp. 100-130° C
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from cyclohexane and hexane
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC=C1)CN1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 193 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 139.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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